

A Technical Guide to the Physicochemical Properties of 14-Methyltricosanoyl-CoA

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Compound of Interest

Compound Name: 14-Methyltricosanoyl-CoA

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Abstract

14-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, drawing upon established knowledge of similar long-chain and branched-chain fatty acyl-CoA esters. This document also outlines general experimental protocols for the analysis of such molecules and discusses their potential biological significance, particularly in the context of metabolic pathways.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β -oxidation, lipid biosynthesis, and protein acylation. Branched-chain fatty acids and their CoA esters, while less common than their straight-chain counterparts, play significant roles in specific biological processes and are associated with certain metabolic disorders. **14-Methyltricosanoyl-CoA**, with its 24-carbon backbone and a methyl branch at the 14th position, represents a unique molecular entity at the intersection of these two classes. Understanding its physicochemical properties is fundamental to elucidating its biological function and potential as a therapeutic target or biomarker.

Physicochemical Properties

Direct experimental values for many physicochemical properties of **14-Methyltricosanoyl-CoA** are not readily available. The data presented below is a combination of known values and estimations based on the properties of structurally related long-chain saturated fatty acyl-CoAs.

Quantitative Data Summary

Property	Value	Source/Basis
Molecular Formula	C45H82N7O17P3S	[1]
Molecular Weight	1118.16 g/mol	[1]
Predicted Physical State	Solid	Based on the properties of long-chain saturated fatty acids which are typically solid at room temperature.[2]
Predicted Melting Point	High	Saturated long-chain fatty acids exhibit high melting points.[2] The presence of the CoA moiety would further increase this value.
Predicted Solubility		
in Water	Low	Long alkyl chains confer hydrophobicity.
in Organic Solvents	Soluble	Expected to be soluble in organic solvents like methanol, ethanol, and chloroform, similar to other long-chain acyl-CoAs.
Predicted pKa	Acidic	Due to the phosphate groups of the Coenzyme A moiety.

Experimental Protocols

The following sections describe general methodologies that can be adapted for the synthesis, extraction, and analysis of **14-Methyltricosanoyl-CoA**.

Synthesis of Long-Chain Acyl-CoAs

The synthesis of a specific long-chain acyl-CoA like **14-Methyltricosanoyl-CoA** typically involves the activation of the corresponding free fatty acid, 14-Methyltricosanoic acid.

General Enzymatic Synthesis Protocol:

- **Reaction Mixture Preparation:** Combine the free fatty acid (14-Methyltricosanoic acid), Coenzyme A (CoA-SH), and ATP in a suitable buffer (e.g., Tris-HCl or potassium phosphate buffer).
- **Enzyme Addition:** Add a suitable acyl-CoA synthetase. The choice of enzyme may depend on the chain length and branching of the fatty acid.
- **Incubation:** Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for several hours to overnight.
- **Monitoring:** The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
- **Purification:** The synthesized acyl-CoA can be purified using solid-phase extraction or preparative HPLC.

Extraction and Analysis of Long-Chain Acyl-CoAs from Biological Samples

The analysis of intracellular acyl-CoAs is challenging due to their low abundance and susceptibility to degradation.

Extraction Protocol:

- **Tissue Homogenization:** Homogenize the frozen tissue sample in a suitable extraction solvent (e.g., isopropanol/water/acetic acid).

- **Phase Separation:** Separate the aqueous and organic phases by centrifugation. The acyl-CoAs will be in the aqueous phase.
- **Solid-Phase Extraction (SPE):** Purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.
- **Elution:** Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).

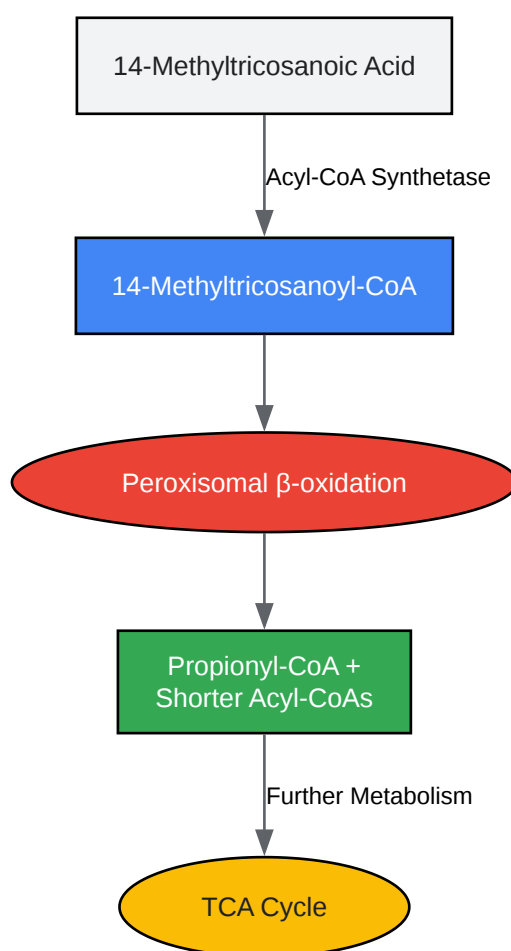
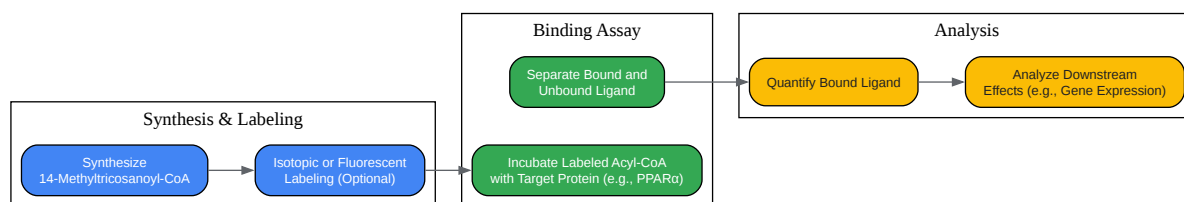
Analytical Protocol (LC-MS/MS):

- **Chromatographic Separation:** Separate the extracted acyl-CoAs using reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
- **Mass Spectrometric Detection:** Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving **14-Methyltricosanoyl-CoA** have not been elucidated, very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPAR α). PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

General Workflow for Investigating Acyl-CoA-Protein Interactions



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